N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C20H20N2O3 and its molecular weight is 336.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiprotozoal Agents
One of the key scientific research applications of derivatives related to N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide is in the development of antiprotozoal agents. Compounds with similar structures have shown strong DNA affinities and demonstrated significant in vitro and in vivo activity against protozoal infections, such as those caused by T. b. rhodesiense and P. falciparum, showcasing their potential as antiprotozoal medications (Ismail et al., 2004).
Antibacterial and Antifungal Activities
Compounds structurally related to this compound have been investigated for their antimicrobial properties. Research has uncovered that certain derivatives exhibit potent antibacterial and antifungal activities, suggesting their use in combating microbial infections. For instance, novel metabolites from endophytic fungi have shown significant inhibitory effects against bacterial strains like Bacillus subtilis and Staphylococcus aureus, as well as antifungal activity against plant pathogens (Xiao et al., 2014).
Anti-inflammatory and Antibacterial Agents
Research into novel pyrazoline derivatives structurally similar to this compound has shown promising results in the development of anti-inflammatory and antibacterial agents. These compounds have demonstrated significant in vivo anti-inflammatory activity as well as potent antibacterial properties, highlighting their potential for therapeutic applications in these areas (Ravula et al., 2016).
Mechanism of Action
Furan Compounds
The furan ring in the compound is a heterocyclic compound with a five-membered aromatic ring. Furan derivatives are found in a wide range of natural and synthetic compounds, including pharmaceuticals, and they often contribute to the bioactivity of the molecules .
Pyridine Compounds
The pyridine ring is another important component of the compound. Pyridine derivatives are common in many natural products and pharmaceuticals. They often serve as key components in bioactive compounds, contributing to their binding affinity to biological targets .
Boronic Acids and Their Esters
The compound might contain boronic acid or its esters, which are often used in drug design and drug delivery systems, particularly as boron-carriers suitable for neutron capture therapy . These compounds are only marginally stable in water and their hydrolysis is considerably accelerated at physiological ph .
Action Environment
The action of a compound can be influenced by various environmental factors such as pH, temperature, presence of other molecules, and specific conditions within the body. For example, the stability of boronic acids and their esters can be influenced by the pH of the environment .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-24-18-7-4-15(5-8-18)6-9-20(23)22-13-16-11-17(14-21-12-16)19-3-2-10-25-19/h2-5,7-8,10-12,14H,6,9,13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWISWXIVJKYPDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.